

solubility of 3-Hydroxy-4-methyl-2-nitrobenzoic acid in organic solvents

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Compound of Interest

Compound Name: 3-Hydroxy-4-methyl-2-nitrobenzoic acid

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An In-Depth Technical Guide to the Solubility of **3-Hydroxy-4-methyl-2-nitrobenzoic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of **3-hydroxy-4-methyl-2-nitrobenzoic acid**, a crucial parameter for its application in pharmaceutical development and organic synthesis. As a senior application scientist, this document synthesizes theoretical principles with practical experimental guidance to offer a robust understanding of how this compound behaves in various organic solvent systems.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For **3-hydroxy-4-methyl-2-nitrobenzoic acid**, which serves as a key intermediate in the synthesis of novel compounds, understanding its solubility is paramount for process optimization, purification, and formulation design[1]. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and inadequate absorption in biological systems. This guide delves into the physicochemical properties of **3-hydroxy-4-methyl-2-nitrobenzoic acid**, explores its predicted solubility in a range of organic solvents, and provides a detailed protocol for experimental solubility determination.

Physicochemical Properties of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

A thorough understanding of the physicochemical properties of **3-hydroxy-4-methyl-2-nitrobenzoic acid** is fundamental to predicting its solubility. The molecule's structure, featuring a carboxylic acid group, a hydroxyl group, a nitro group, and a methyl group on a benzene ring, dictates its polarity, hydrogen bonding capabilities, and ultimately, its interaction with different solvents.

Table 1: Physicochemical Properties of **3-Hydroxy-4-methyl-2-nitrobenzoic Acid**

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO ₅	[2][3][4]
Molecular Weight	197.14 g/mol	[2][3][4]
Melting Point	185-187 °C	[2][5]
Appearance	Light yellow to yellow solid	[5]
pKa (Predicted)	2.24 ± 0.25	[5]
InChI Key	HEKGHQKEERXLOI-UHFFFAOYSA-N	[2]
SMILES String	Cc1ccc(C(O)=O)c(c1O)-- INVALID-LINK--=O	[2]

The presence of the carboxylic acid and hydroxyl groups suggests the potential for strong hydrogen bonding, both as a donor and an acceptor. The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid and influences the overall polarity of the molecule.

Predicted Solubility in Organic Solvents: A "Like Dissolves Like" Approach

The adage "like dissolves like" is a guiding principle in predicting solubility[6][7]. This principle suggests that a solute will be most soluble in a solvent that has a similar polarity and hydrogen bonding capability.

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and carboxylic acid groups of **3-hydroxy-4-methyl-2-nitrobenzoic acid**. Therefore, good solubility is anticipated in these solvents. The solubility of a similar compound, 3-methyl-2-nitrobenzoic acid, is noted to be good in ethanol[8].
- **Polar Aprotic Solvents** (e.g., Acetone, Dimethyl Sulfoxide (DMSO)): These solvents can act as hydrogen bond acceptors and have a significant dipole moment. They are expected to be effective solvents for this compound. For instance, 3-methyl-2-nitrobenzoic acid is soluble in acetone[8].
- **Nonpolar Solvents** (e.g., Hexane, Toluene): Due to the polar nature of **3-hydroxy-4-methyl-2-nitrobenzoic acid**, its solubility in nonpolar solvents is expected to be low. The general principle of "like dissolves like" would predict poor solvation of the polar functional groups by nonpolar solvent molecules[6][7].
- **Effect of pH**: In alkaline environments, the carboxylic acid group will deprotonate to form a carboxylate salt. This ionic form is significantly more polar and is expected to have higher solubility in polar solvents, particularly water[8].

Theoretical Prediction of Solubility: Hansen Solubility Parameters

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP)[9]. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH) [9]. A solvent is likely to dissolve a solute if their HSP values are similar.

While the specific HSP values for **3-hydroxy-4-methyl-2-nitrobenzoic acid** are not readily available in the literature, they can be estimated using group contribution methods[10][11]. Once the HSP of the solute is known, a "solubility sphere" can be defined in the three-dimensional Hansen space. Solvents that fall within this sphere are predicted to be good solvents for the solute.

Experimental Determination of Solubility: A Step-by-Step Protocol

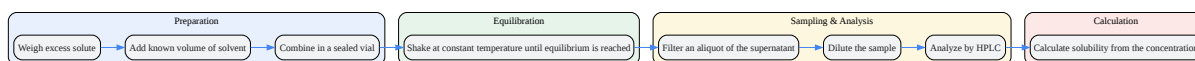
To obtain accurate solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent[7].

Materials and Equipment

- **3-Hydroxy-4-methyl-2-nitrobenzoic acid** (solid)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analysis method[12][13][14].

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.



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Caption: Experimental workflow for solubility determination.

Detailed Protocol

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **3-hydroxy-4-methyl-2-nitrobenzoic acid** to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
 - Accurately add a known volume of the selected organic solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
- Sample Collection and Preparation:
 - Once equilibrium is established, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
- Quantitative Analysis:
 - Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

- Analyze the diluted sample using a validated HPLC method to determine the concentration of **3-hydroxy-4-methyl-2-nitrobenzoic acid**. A calibration curve should be prepared using standard solutions of known concentrations.
- Calculation of Solubility:
 - The solubility is calculated from the measured concentration in the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Conclusion

While specific experimental data for the solubility of **3-hydroxy-4-methyl-2-nitrobenzoic acid** in various organic solvents is not extensively published, a strong predictive understanding can be derived from its physicochemical properties and the behavior of structurally similar compounds. The principles of "like dissolves like" and Hansen Solubility Parameters provide a theoretical framework for solvent selection. For definitive quantitative data, the provided experimental protocol offers a robust and reliable method for determining the solubility of this compound. This information is invaluable for researchers and professionals in drug development and chemical synthesis, enabling informed decisions in process design, formulation, and purification.

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